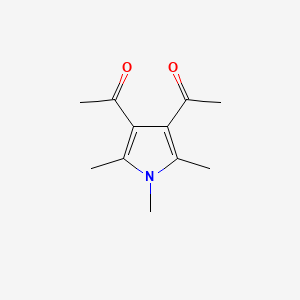![molecular formula C11H13N3O4 B11508649 3-{2-[(4-Nitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B11508649.png)
3-{2-[(4-Nitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[(4-Nitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one is a heterocyclic organic compound featuring an oxazolidinone ring substituted with a 4-nitrophenylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(4-Nitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one typically involves the reaction of 2-amino-1-(4-nitrophenyl)ethanol with electrophilic reagents. One common method includes the use of carbonyldiimidazole as a coupling agent to facilitate the formation of the oxazolidinone ring . The reaction conditions often require an inert atmosphere and moderate temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(4-Nitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of 3-{2-[(4-Aminophenyl)amino]ethyl}-1,3-oxazolidin-2-one.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-{2-[(4-Nitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Medically, derivatives of this compound are investigated for their potential as antimicrobial agents, given the presence of the oxazolidinone ring, which is a known pharmacophore in antibiotics like linezolid.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of 3-{2-[(4-Nitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxazolidinone ring can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-{2-[(2,4-Dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one
- 3-{2-[(4-Methylphenyl)amino]ethyl}-1,3-oxazolidin-2-one
- 3-{2-[(4-Chlorophenyl)amino]ethyl}-1,3-oxazolidin-2-one
Uniqueness
Compared to similar compounds, 3-{2-[(4-Nitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox behavior or interactions with biological targets.
Properties
Molecular Formula |
C11H13N3O4 |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
3-[2-(4-nitroanilino)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13N3O4/c15-11-13(7-8-18-11)6-5-12-9-1-3-10(4-2-9)14(16)17/h1-4,12H,5-8H2 |
InChI Key |
NLUNSBIYOKNFJK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1CCNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Fluoro-phenyl)-4-[(2-morpholin-4-yl-ethylamino)-methylene]-5-propyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11508569.png)
amino}-N-phenylcyclohexanecarboxamide](/img/structure/B11508576.png)
![2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11508579.png)



![3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11508606.png)
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11508611.png)
![3-[4-(4-Fluorophenyl)-2-thiazolyl]-2,3,3a,4,5,6-hexahydro-8-methyl-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11508617.png)
![Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 6-ethyl-1,3-dimethyl-7-phenyl-](/img/structure/B11508628.png)
![3-hydroxy-4-(3-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11508629.png)
![Butyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B11508634.png)

![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}pyridine-4-carboxamide](/img/structure/B11508659.png)
